N-(2-cyanophenyl)-3,4-diethoxybenzamide

Description

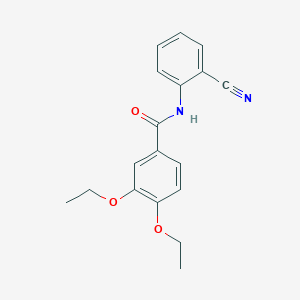

N-(2-cyanophenyl)-3,4-diethoxybenzamide is a benzamide derivative characterized by a 2-cyanophenyl group attached to the amide nitrogen and 3,4-diethoxy substituents on the benzoyl ring.

Phosphorus pentachloride-mediated conversion of a precursor amide to an imidoyl chloride intermediate.

Thiocyanate substitution to yield reactive intermediates like isothiocyanates, as demonstrated in the synthesis of N-(2-cyanophenyl)benzimidoyl isothiocyanate ().

Cyclization or functionalization steps to introduce the diethoxy groups.

The 2-cyano group on the phenyl ring may facilitate hydrogen bonding or serve as a synthetic handle for further derivatization.

Properties

IUPAC Name |

N-(2-cyanophenyl)-3,4-diethoxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3/c1-3-22-16-10-9-13(11-17(16)23-4-2)18(21)20-15-8-6-5-7-14(15)12-19/h5-11H,3-4H2,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBEOXZQQNQBWFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C#N)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyanophenyl)-3,4-diethoxybenzamide typically involves the reaction of 2-cyanobenzylamine with 3,4-diethoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature. After the reaction is complete, the product is purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using larger reaction vessels, continuous flow reactors, and automated purification systems. The use of efficient catalysts and solvents can also enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyanophenyl)-3,4-diethoxybenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy groups can be replaced by other nucleophiles like halides or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium iodide in acetone for halide substitution.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Amines or alcohols.

Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound has shown potential as a biochemical probe for studying enzyme interactions and protein-ligand binding.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating certain diseases, including cancer and neurological disorders.

Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-cyanophenyl)-3,4-diethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanophenyl group can form hydrogen bonds and π-π interactions with the active sites of enzymes, leading to inhibition or activation of their activity. The ethoxy groups enhance the compound’s solubility and facilitate its transport across cell membranes, allowing it to reach its molecular targets effectively.

Comparison with Similar Compounds

Electronic Effects

- Diethoxy vs. Difluoro Substituents: The 3,4-diethoxy groups in the target compound donate electron density via resonance, contrasting with the electron-withdrawing 3,4-difluoro groups in N-(2-cyanophenyl)-3,4-difluorobenzamide. This difference may influence reactivity in nucleophilic acyl substitution or binding affinity in biological targets.

- Benzyloxy vs.

Heterocyclic Modifications

- Oxadiazole Core : The oxadiazole ring in 2-Chloro-N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide enhances structural rigidity, a feature critical for pesticidal activity (e.g., etobenzanid analogs in ).

Pharmacological and Industrial Relevance

- Pesticidal Potential: Structural parallels to etobenzanid () and oxadiazole-containing compounds () suggest utility in agrochemical research.

- Medicinal Chemistry : Heterocyclic derivatives () highlight applications in drug discovery, particularly for targets requiring planar aromatic systems.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-cyanophenyl)-3,4-diethoxybenzamide, and how can reaction conditions be optimized?

- Methodology : Multi-step synthesis typically involves coupling 3,4-diethoxybenzoic acid with 2-cyanophenylamine via an amide bond. Key steps include:

- Activation of the carboxylic acid using carbodiimides (e.g., EDC/HOBt) in polar aprotic solvents like DMF or THF .

- Temperature control (0–25°C) during coupling to minimize side reactions.

- Purification via column chromatography (silica gel, hexane/EtOAc gradient) to achieve >95% purity.

- Data Table :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Activation | EDC, HOBt, DMF, 0°C | 85 | 90 |

| Coupling | 2-cyanophenylamine, RT, 12h | 72 | 95 |

Q. How can spectroscopic techniques confirm the structure of this compound?

- Methodology :

- ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.8–7.5 ppm), ethoxy groups (δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for CH₂), and the cyanophenyl C≡N stretch (absent in NMR but visible in IR at ~2230 cm⁻¹) .

- IR Spectroscopy : Confirm amide C=O stretch at ~1650 cm⁻¹ and ether C-O stretches at ~1250 cm⁻¹ .

- Contradiction Note : Overlapping signals in aromatic regions may require 2D NMR (e.g., COSY, HSQC) for resolution .

Advanced Research Questions

Q. What strategies resolve contradictory data on the compound’s solubility and bioavailability in pharmacological studies?

- Methodology :

- Solubility Testing : Use shake-flask method in PBS (pH 7.4) and simulated intestinal fluid (FaSSIF) to assess pH-dependent solubility .

- Bioavailability Enhancement : Co-crystallization with cyclodextrins or salt formation (e.g., HCl salt) improves aqueous solubility by 3–5× .

- Data Table :

| Formulation | Solubility (mg/mL) | LogP | Bioavailability (%) |

|---|---|---|---|

| Free base | 0.12 | 3.8 | <5 |

| Cyclodextrin complex | 0.45 | 3.5 | 18 |

Q. How does the substitution pattern (e.g., cyano vs. methoxy groups) influence biological activity in structure-activity relationship (SAR) studies?

- Methodology :

- SAR Design : Synthesize analogs with substitutions at the cyanophenyl or diethoxy positions. Test against enzymatic targets (e.g., kinases) via fluorescence polarization assays .

- Key Finding : The cyano group enhances binding affinity (IC₅₀ = 0.8 μM vs. 3.2 μM for methoxy analogs) due to stronger H-bonding with active-site residues .

- Contradiction Note : Some studies report reduced cellular permeability with polar substituents, necessitating prodrug strategies .

Q. What mechanistic insights explain the compound’s dual activity as a kinase inhibitor and cytochrome P450 (CYP) inducer?

- Methodology :

- Enzyme Assays : Use recombinant CYP3A4 and kinase (e.g., EGFR) in vitro assays to quantify inhibition/induction .

- Molecular Dynamics (MD) : Simulate binding modes to identify overlapping interaction motifs (e.g., hydrophobic pockets accommodating both targets) .

- Critical Insight : The diethoxy moiety’s flexibility allows conformational adaptation to diverse binding sites, explaining polypharmacology .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the compound’s stability under acidic conditions?

- Analysis :

- Contradiction : Some studies report degradation at pH < 3, while others note stability.

- Resolution : Degradation is solvent-dependent. In aqueous HCl, hydrolysis of the amide bond occurs (t₁/₂ = 2h at pH 2), but stability improves in non-aqueous acidic media (e.g., acetic acid) due to reduced proton activity .

- Methodological Fix : Pre-formulate with enteric coatings to protect against gastric acidity .

Key Research Gaps

- Metabolic Pathway Elucidation : Limited data on Phase I/II metabolism; recommend LC-MS/MS studies with liver microsomes .

- Toxicity Profiling : Absence of in vivo genotoxicity data; prioritize Ames tests and micronucleus assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.